molecular formula C27H23ClN2O5 B2751571 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 895654-04-3

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2751571
CAS No.: 895654-04-3
M. Wt: 490.94
InChI Key: QSUNRWBYXTZGJQ-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methylbenzoyl group, and a dimethoxyphenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methylbenzoyl groups. The final step involves the acylation of the quinoline derivative with 3,5-dimethoxyphenylacetic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.

Scientific Research Applications

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways would depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and dimethoxyphenylacetamide groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)23-14-30(24-9-8-18(28)10-22(24)27(23)33)15-25(31)29-19-11-20(34-2)13-21(12-19)35-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUNRWBYXTZGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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